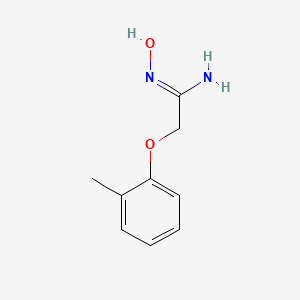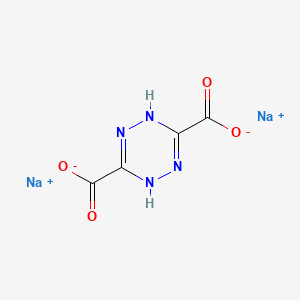
2-(1-Benzylpyrrolidin-3-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzylpyrrolidin-3-yl)propan-2-amine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a propan-2-amine moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 2-(1-Benzylpyrrolidin-3-yl)propan-2-amine involves several steps, typically starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable pyrrolidine precursor with benzyl chloride under basic conditions to form the benzylpyrrolidine intermediate. This intermediate is then reacted with a propan-2-amine derivative under controlled conditions to yield the final product .
Industrial production methods often involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification processes to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
2-(1-Benzylpyrrolidin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or pyrrolidine rings are replaced with other groups.
Aplicaciones Científicas De Investigación
2-(1-Benzylpyrrolidin-3-yl)propan-2-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-(1-Benzylpyrrolidin-3-yl)propan-2-amine can be compared with other similar compounds, such as:
2-(1-Benzylpyrrolidin-2-yl)propan-2-amine: This compound has a similar structure but with a different position of the benzyl group on the pyrrolidine ring.
2-(1-Benzylpyrrolidin-4-yl)propan-2-amine: Another structural isomer with the benzyl group attached to the fourth position of the pyrrolidine ring.
2-(1-Phenylpyrrolidin-3-yl)propan-2-amine: This compound has a phenyl group instead of a benzyl group, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-14(2,15)13-8-9-16(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMDDONHDBJSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(C1)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane](/img/structure/B6332790.png)




![Bis[4-(trichloromethyl)phenyl]methanone](/img/structure/B6332824.png)


![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)




